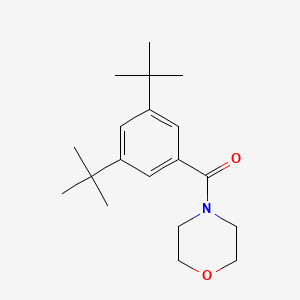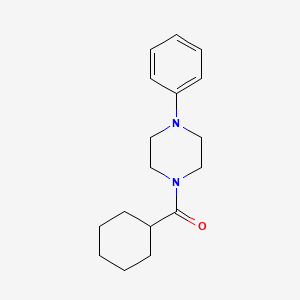
1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine, also known as FMP, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. FMP belongs to the class of piperazine derivatives, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine is not yet fully understood. However, it is believed to act on various molecular targets in the body, including the serotonin receptor, dopamine receptor, and adenosine receptor. 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects in the body. The compound has been shown to modulate the levels of certain neurotransmitters, such as serotonin and dopamine, which play a crucial role in the regulation of mood and behavior. 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine in lab experiments is its high potency and selectivity towards specific molecular targets. This makes it an ideal candidate for studying the mechanisms of various diseases and developing new therapies. However, one of the limitations of 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine. One of the most promising areas of research is the development of 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine-based therapies for the treatment of cancer. 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine has shown potent anti-cancer activity in preclinical studies, and further research is underway to explore its potential as a cancer therapy. Other future directions include the development of 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine-based therapies for the treatment of neurological disorders and inflammatory diseases.
Conclusion:
In conclusion, 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine is a synthetic compound that has shown promising results in scientific research for the treatment of various diseases. The compound has been extensively studied for its pharmacological properties, and further research is underway to explore its therapeutic potential. 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine has several advantages in lab experiments, including its high potency and selectivity towards specific molecular targets. However, there are also limitations to its use, such as its low solubility in water. Overall, 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine represents a promising area of research for the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine involves a series of chemical reactions that result in the formation of the final product. One of the most commonly used methods for synthesizing 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine is the reaction of 4-methoxybenzoyl chloride with 1-(2-furylmethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to obtain a high yield of the product.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and further research is underway to explore its therapeutic potential.
Propiedades
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-6-4-14(5-7-15)17(20)19-10-8-18(9-11-19)13-16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJZDIFPZAGDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Furan-2-ylmethyl)piperazin-1-yl](4-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5760788.png)
![4-{amino[({[(4-methylphenyl)amino]carbonyl}oxy)imino]methyl}phenyl (4-methylphenyl)carbamate](/img/structure/B5760794.png)



![2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5760845.png)
![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5760853.png)


![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)
![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)